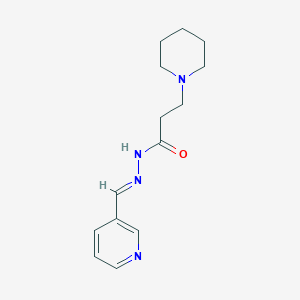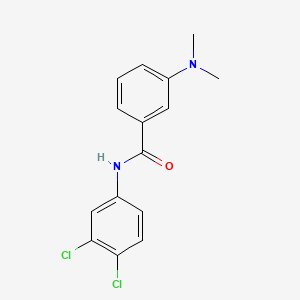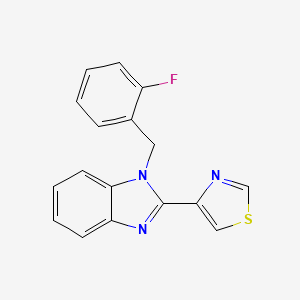
3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide is a chemical compound belonging to the class of organic compounds. It is characterized by the presence of piperidine and pyridine rings in its structure, which are common moieties in various pharmaceutical and chemical applications.
Synthesis Analysis
The synthesis of related N-amino pyridine derivatives often involves a one-pot, three-component reaction. A study by Asadi et al. (2020) demonstrated the efficient synthesis of N-amino pyridine-2,6-dione derivatives using 2-cyanoacetohydrazide, Meldrum's acid, and aryl aldehyde with piperidine in DMF, yielding products with excellent yields and confirmed structures through spectroscopic data (Asadi, Alizadeh-bami, & Mehrabi, 2020).
Molecular Structure Analysis
The structure of related compounds like N'-(2-(piperidin-1-yl)quinolin-3-yl)methylene}pyridine-4-carbohydrazide has been established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, as reported by Afzal et al. (2012) (Afzal, Bawa, Kumar, & Tonk, 2012).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyridine derivatives are quite diverse. Ishii et al. (1997) described a novel carbonylation reaction at a C−H bond in N-(2-pyridinyl)piperazines, highlighting the complexity and versatility of reactions these compounds can undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, characterized by their six-membered nitrogen-containing heterocycles, are significant in drug design, offering a wide range of therapeutic applications. These derivatives have been identified in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of substituents on the piperazine nucleus can markedly influence the medicinal potential of these molecules, suggesting that 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be a candidate for novel drug development due to its piperidine component (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Research into piperazine and its analogues has highlighted their potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that compounds like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide, with similar structural features, might also hold promise in the development of anti-TB medications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Cytochrome P450 Isoform Inhibition
The role of piperidine derivatives in inhibiting cytochrome P450 isoforms has been documented, indicating their potential in drug-drug interaction studies and in the modulation of drug metabolism. This aspect of piperidine derivatives like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be of interest in pharmacokinetic research and in designing drugs with improved efficacy and safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Piper Species and Biological Activities
Extensive research on Piper species has revealed their rich phytochemical profile and biological activities. Given the structural similarity of 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide to compounds found in Piper species, there's potential for this compound to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects (Salehi et al., 2019).
Propriétés
IUPAC Name |
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(6-10-18-8-2-1-3-9-18)17-16-12-13-5-4-7-15-11-13/h4-5,7,11-12H,1-3,6,8-10H2,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNBUHXOBCPGNA-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)